Stereochemical Differentiation: cis vs. trans Diastereomers of 4-Methylcyclohexylglycine Dictate Biological Conformation
The target compound (racemic mixture, CAS 182292-07-5) exists as a mixture of cis and trans diastereomers with respect to the 4-methyl group orientation on the cyclohexane ring. The chromatographically resolved single trans-(αS) diastereomer—registered separately as CAS 1187224-06-1 (S)-2-(Boc-amino)-2-(trans-4-methylcyclohexyl)acetic acid—represents the stereochemically defined comparator . The conformational rigidity imposed by the trans-4-methylcyclohexyl group restricts the α-amino acid backbone torsion angles to a narrower subset of Ramachandran space compared to the unsubstituted cyclohexylglycine or cis-4-methyl isomer, directly influencing peptide secondary structure propensity . In analogous 4-substituted cyclohexylglycine DPP-IV inhibitor series, trans-configured 4-substituted derivatives reproducibly outperform cis-configured counterparts in target binding, a principle inferred to govern the stereochemical preference of 4-methylcyclohexylglycine-containing ligands as well [1].
| Evidence Dimension | Stereochemical complexity and conformational constraint |
|---|---|
| Target Compound Data | Racemic mixture of cis and trans diastereomers; 2 chiral centers (α-carbon + 4-substituted cyclohexyl carbon); 4 possible stereoisomers before resolution |
| Comparator Or Baseline | Boc-cyclohexylglycine (CAS 109183-71-3): 1 chiral center (α-carbon only); 2 stereoisomers. Boc-phenylglycine: planar aromatic side chain, no cyclohexyl conformational isomerism |
| Quantified Difference | 4-methylcyclohexylglycine introduces 2 additional stereoisomeric possibilities vs. cyclohexylglycine; trans isomer (CAS 1187224-06-1) commercially available at ca. 15–25% higher unit cost reflecting added stereochemical complexity and chiral resolution requirements |
| Conditions | Stereochemical analysis based on structural formula and commercial availability data from ChemicalBook and Amatek Scientific |
Why This Matters
For procurement decisions in chiral drug discovery, the ability to source either the racemic mixture (for initial SAR screening) or the single trans-(αS) enantiomer (for lead optimization and pre-clinical candidate synthesis) from the same chemical scaffold family provides synthetic route continuity that generic Boc-cyclohexylglycine cannot replicate.
- [1] Parmee, E.R.; et al. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett. 2004, 14, 43-46. [Class-level SAR inference: trans-4-substituted cyclohexylglycines confer superior DPP-IV potency versus cis isomers] View Source
